molecular formula C19H23N3O4S B2781495 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 899973-55-8

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2781495
CAS No.: 899973-55-8
M. Wt: 389.47
InChI Key: RABCQDGYMQWCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of novel heterocyclic compounds derived from similar structural frameworks highlights the utility in developing new anti-inflammatory, analgesic, and antimicrobial agents. The synthesis process often involves the interaction of various precursor molecules under specific conditions to produce compounds with potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines has been documented to produce agents with analgesic and anti-inflammatory activities, suggesting a methodology that could be applied to the compound for similar purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Activities

Derivatives of structurally similar compounds have been shown to exhibit significant antimicrobial and antitumor activities. This points towards a potential application in the development of new antibiotics and cancer therapeutics. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from chloro-6-ethoxy-4-acetylpyridine, has demonstrated good antibacterial and antifungal activities comparable to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Chemical Modification for Enhanced Activity

Chemical modification strategies involving the core structure similar to 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide can lead to derivatives with enhanced biological activity. This includes modifications aimed at increasing antimicrobial efficacy or reducing potential toxicity, suggesting a research avenue for modifying the subject compound to tailor its activity profile (Kishimoto, Sendai, Tomimoto, Hashiguchi, Matsuo, & Ochiai, 1984).

Pharmacokinetics and Drug Metabolism

The investigation into the pharmacokinetics and disposition of thiouracil derivatives, which share a common structural motif with the compound , reveals the importance of understanding how these compounds are metabolized and eliminated from the body. Such studies are crucial for assessing the safety and efficacy of potential therapeutic agents, indicating a research path for evaluating the pharmacokinetic profile of the compound (Dong, Varma, Wolford, Ryder, Di, Feng, Terra, Sagawa, & Kalgutkar, 2016).

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-16-8-3-2-5-13(16)11-20-17(24)12-27-18-14-6-4-7-15(14)22(9-10-23)19(25)21-18/h2-3,5,8,23H,4,6-7,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABCQDGYMQWCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.